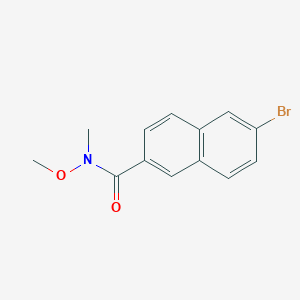6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide
CAS No.: 861880-64-0
Cat. No.: VC2690170
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861880-64-0 |
|---|---|
| Molecular Formula | C13H12BrNO2 |
| Molecular Weight | 294.14 g/mol |
| IUPAC Name | 6-bromo-N-methoxy-N-methylnaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C13H12BrNO2/c1-15(17-2)13(16)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,1-2H3 |
| Standard InChI Key | AOZCUVCHCGNKHZ-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br)OC |
| Canonical SMILES | CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br)OC |
Introduction
Chemical Structure and Classification
Molecular Composition
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide belongs to the class of brominated naphthalene derivatives containing an amide functional group. The compound features a naphthalene core with a bromine substitution at the 6-position and a methoxy-N-methyl-carboxamide group at the 2-position. Based on structural analysis of similar compounds, we can infer its molecular formula is likely C₁₃H₁₂BrNO₂.
Structural Comparison
This compound shares structural similarities with 6-bromo-N-methyl-2-naphthamide (C₁₂H₁₀BrNO), differing by the addition of a methoxy group on the nitrogen atom of the amide functionality . The basic naphthalene skeleton remains consistent, with the bromine atom positioned at carbon-6 and the carboxamide group at carbon-2.
Physical and Chemical Properties
Reactivity Profile
As a Weinreb amide derivative (containing the N-methoxy-N-methyl-amide group), this compound is expected to exhibit specialized reactivity, particularly toward nucleophilic additions. The methoxy group increases the stability of the tetrahedral intermediate formed during nucleophilic addition, preventing double addition and making it suitable for controlled conversions to ketones.
Synthesis and Applications
Synthetic Pathways
Though direct synthesis information for this specific compound is unavailable in the search results, we can infer potential synthetic routes based on similar compounds:
-
Starting from 6-bromo-2-naphthoic acid, conversion to the acid chloride (6-bromo-2-naphthoyl chloride) followed by reaction with N,O-dimethylhydroxylamine could yield the target compound.
-
Alternative approaches may involve the direct functionalization of 2-bromonaphthalene followed by selective oxidation and amidation reactions.
Industrial Applications
The compound appears to serve as an important intermediate in organic synthesis, particularly as a precursor to (6-bromo-2-naphthalenyl)ethanone . This relationship suggests its primary value lies in its ability to undergo controlled transformations to ketones under mild conditions, a characteristic property of Weinreb amides.
Role in Chemical Manufacturing
Precursor Functions
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide serves as a raw material in the synthesis of (6-bromo-2-naphthalenyl)ethanone, as indicated in the chemical inventory listing . This relationship highlights the compound's importance in producing ketone derivatives of naphthalene, which have applications in pharmaceutical synthesis and material science.
Reaction Mechanisms
The typical reaction pathway involving this compound likely proceeds through nucleophilic addition of organometallic reagents (such as Grignard or organolithium compounds) to the amide carbonyl. The methoxy substituent on the nitrogen stabilizes the resulting intermediate, preventing further nucleophilic addition until aqueous workup, which results in the controlled formation of ketones.
Comparison with Related Compounds
Structural Analogs
Several structural analogs exist with varying functional groups, each serving distinct purposes in chemical synthesis:
Functional Group Effects
The N-methoxy-N-methyl-amide functionality significantly alters the reactivity compared to simple amides. While simple amides (like 6-bromo-N-methyl-2-naphthamide) are relatively stable to nucleophilic attack, the Weinreb amide structure facilitates controlled reactions with nucleophiles to form ketones, making it valuable in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume